3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-3-yl)propanoic acid is a synthetic compound that belongs to the family of Fmoc-protected amino acids. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, an azepane ring, and a propanoic acid moiety. It is commonly used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-3-yl)propanoic acid typically involves the following steps:
Fmoc Protection: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amino group of the azepane ring. This is usually achieved by reacting the azepane with Fmoc chloride in the presence of a base such as triethylamine.
Formation of Propanoic Acid Moiety: The protected azepane is then reacted with a suitable propanoic acid derivative to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This may include the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-3-yl)propanoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxylic acids or activated esters.
Substitution Reactions:
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: DCC or DIC in the presence of a base such as N-methylmorpholine (NMM).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptide Chains: Coupling reactions result in the formation of peptide chains with the desired sequence.
Substituted Azepanes: Substitution reactions introduce various functional groups onto the azepane ring.
Scientific Research Applications
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-3-yl)propanoic acid has several applications in scientific research:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and proteins due to its ability to protect amino groups during reactions.
Medicinal Chemistry: The compound is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: Researchers use this compound to study protein-protein interactions, enzyme mechanisms, and receptor binding.
Industrial Applications: It is employed in the production of synthetic peptides for use in pharmaceuticals, diagnostics, and biotechnology.
Mechanism of Action
The mechanism of action of 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-3-yl)propanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective coupling with carboxylic acids to form peptide bonds. Upon completion of the synthesis, the Fmoc group is removed to yield the free peptide.
Comparison with Similar Compounds
Similar Compounds
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid: Another Fmoc-protected amino acid with a similar structure but different side chain.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoic acid: A compound with an indole ring instead of an azepane ring.
Uniqueness
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-3-yl)propanoic acid is unique due to its azepane ring, which provides distinct steric and electronic properties compared to other Fmoc-protected amino acids. This uniqueness makes it valuable in the synthesis of specific peptides and proteins that require such structural features.
Properties
CAS No. |
2680528-94-1 |
---|---|
Molecular Formula |
C24H27NO4 |
Molecular Weight |
393.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.